molecular formula C18H16O4 B1247781 Dehydroxymethylailanthoidol

Dehydroxymethylailanthoidol

Cat. No. B1247781
M. Wt: 296.3 g/mol
InChI Key: OOTNKTPCQZXBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroxymethylailanthoidol is a natural product found in Litsea acutivena with data available.

Scientific Research Applications

Cytotoxic Activity

Dehydroxymethylailanthoidol, a nor-neolignan, was identified as one of the new compounds isolated from the leaves of Litsea acutivena. This compound, along with others isolated from the same plant, demonstrated significant cytotoxic activity against various cell lines in vitro, indicating its potential use in cancer research and therapy (Cheng et al., 2001).

Dehydroxymethylation Reactions

Dehydroxymethylation is an unconventional strategy in organic chemistry, involving the direct conversion of alcohol feedstocks to alkyl synthons with one less carbon atom. The process, which includes dehydroxymethylation reactions, has been facilitated by cerium photocatalysis. This technique allows for the reliable transfer of an alcohol functionality into nucleophilic radicals, with the loss of one molecule of formaldehyde, under mild and redox-neutral conditions. The flexibility and application of this methodology were demonstrated in various radical-mediated transformations, showing the potential for broad applications in chemical synthesis (Zhang et al., 2019).

properties

Product Name

Dehydroxymethylailanthoidol

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

4-(5-ethenyl-7-methoxy-1-benzofuran-2-yl)-2-methoxyphenol

InChI

InChI=1S/C18H16O4/c1-4-11-7-13-10-15(22-18(13)17(8-11)21-3)12-5-6-14(19)16(9-12)20-2/h4-10,19H,1H2,2-3H3

InChI Key

OOTNKTPCQZXBMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=C

synonyms

dehydroxymethylailanthoidol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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